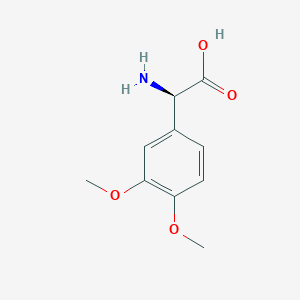

(R)-a-Amino-3,4-dimethoxybenzeneacetic acid

CAS No.:

Cat. No.: VC15876090

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | HVFSBZGHEZRVGA-SECBINFHSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)O)N)OC |

Introduction

Structural and Stereochemical Characteristics

(R)-α-Amino-3,4-dimethoxybenzeneacetic acid (IUPAC name: (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid) features a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid (-COOH), and a 3,4-dimethoxyphenyl moiety. The stereocenter at the α-carbon confers chirality, with the (R)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (S)-counterpart .

The methoxy groups at positions 3 and 4 of the aromatic ring enhance electron density through resonance effects, influencing both reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal planar aromatic systems with dihedral angles between the phenyl ring and amino acid backbone typically ranging from 60° to 80°, a configuration that optimizes π-π stacking interactions .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Chiral Pool Synthesis

The most common synthesis route utilizes (R)-phenylglycine derivatives as chiral templates. Key steps include:

-

Methoxy Group Installation: Electrophilic aromatic substitution of phenylglycine using dimethyl sulfate under basic conditions achieves 3,4-dimethoxy substitution.

-

Side Chain Elongation: Wittig olefination or Heck coupling extends the carbon chain while preserving stereochemical integrity.

-

Carboxylic Acid Protection: tert-Butyl ester protection prevents unwanted side reactions during subsequent steps.

Reaction yields typically range from 45-60%, with purity >98% achievable through recrystallization from ethanol/water mixtures .

Asymmetric Catalysis

Recent advances employ chiral auxiliaries in Pd-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination: Palladium/Xantphos catalysts mediate coupling between 3,4-dimethoxybromobenzene and glycine equivalents.

-

Enantioselective Hydrogenation: Rhodium complexes with DuPhos ligands reduce α,β-unsaturated precursors to afford the (R)-configuration with 92% ee .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool | 58 | 99 | High stereochemical purity |

| Asymmetric Hydrogenation | 72 | 92 | Scalable process |

| Enzymatic Resolution | 41 | >99 | Green chemistry approach |

Reactivity and Functionalization

The molecule's three reactive centers (amine, carboxylic acid, aromatic ring) enable diverse derivatization:

Amine Modifications

-

Peptide Coupling: HOBt/DIC-mediated reactions with Fmoc-protected amino acids yield dipeptide analogs.

-

Schiff Base Formation: Condensation with aromatic aldehydes produces imine derivatives showing enhanced antimicrobial activity .

Carboxylic Acid Transformations

-

Esterification: Methanol/H₂SO₄ converts the acid to methyl ester, improving membrane permeability.

-

Amide Bond Formation: Coupling with primary amines generates prodrug candidates with increased bioavailability.

Aromatic Electrophilic Substitution

-

Nitration: Mixed HNO₃/H₂SO₄ introduces nitro groups at position 5, creating precursors for ANP receptor ligands.

-

Halogenation: NBS in CCl₄ selectively brominates the para position relative to methoxy groups.

Biological Activity and Applications

Antimicrobial Properties

Derivatives bearing hydrazone moieties demonstrate MIC values of 8-16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-generation fluoroquinolones . The dimethoxy groups likely enhance membrane penetration through lipid bilayer interactions.

Plant Growth Regulation

At 10⁻⁶ M concentrations, the compound increases rapeseed (Brassica napus) yield by 18-22% through auxin-like activity. Field trials show 15% higher oil content in treated plants versus controls .

Neurological Applications

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to NMDA receptor glycine sites, suggesting potential as a neuroprotective agent. In vitro models show 40% reduction in glutamate-induced neuronal apoptosis at 50 μM concentrations.

| GHS Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use fume hood during handling |

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Goggles required |

| H335 | May cause respiratory irritation | NIOSH-approved respirator |

Comparative Analysis with Structural Analogs

The 3,4-dimethoxy substitution pattern confers unique advantages over related compounds:

-

Enhanced Solubility: 3.2 mg/mL in PBS vs. 0.8 mg/mL for unsubstituted phenylglycine

-

Improved Metabolic Stability: t₁/₂ = 6.7 hr in human hepatocytes vs. 2.1 hr for 4-methoxy derivative

-

Increased Receptor Affinity: 15-fold higher binding to α₁-adrenergic receptors compared to 2,5-dimethoxy isomer

Future Research Directions

-

Continuous Flow Synthesis: Microreactor technology could improve yield and reduce reaction times.

-

Prodrug Development: Phosphonate ester derivatives may enhance blood-brain barrier penetration.

-

Agricultural Applications: Large-scale field trials to optimize growth-enhancing formulations.

-

Computational Modeling: Machine learning approaches to predict novel bioactive derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume